5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine
CAS No.: 87527-45-5
Cat. No.: VC18343173
Molecular Formula: C15H13N3S
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine - 87527-45-5](/images/structure/VC18343173.png)
Specification
CAS No. | 87527-45-5 |
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Molecular Formula | C15H13N3S |
Molecular Weight | 267.4 g/mol |
IUPAC Name | 5-[(4-phenylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,18) |
Standard InChI Key | RRLRUILSIODYJN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NN=C(S3)N |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 5-[(1,1'-Biphenyl-4-yl)methyl]-1,3,4-thiadiazol-2-amine is C₁₆H₁₃N₃S, with a molecular weight of 279.36 g/mol. The biphenylmethyl group at the 5-position introduces significant hydrophobicity, while the thiadiazole core contributes to hydrogen-bonding capabilities via its amine and sulfur atoms . Key structural features include:
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A planar 1,3,4-thiadiazole ring stabilized by π-electron delocalization.
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A biphenylmethyl side chain enabling π-π stacking interactions with aromatic residues in biological targets.
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An exocyclic amine group at position 2, serving as a hydrogen bond donor/acceptor .
Crystallographic studies of related thiadiazoles, such as N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, reveal intermolecular N–H···N hydrogen bonds forming centrosymmetric dimers, a feature likely conserved in this compound .
Synthetic Methodologies
Core Thiadiazole Formation
The 1,3,4-thiadiazole nucleus is typically synthesized via cyclization of thiosemicarbazides. For 5-[(1,1'-Biphenyl-4-yl)methyl]-1,3,4-thiadiazol-2-amine, a plausible route involves:
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Thiosemicarbazide Preparation: Reacting biphenyl-4-carboxylic acid hydrazide with ammonium thiocyanate in acidic conditions to form 4-biphenylthiosemicarbazide.
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Cyclization: Treating the thiosemicarbazide with phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C, inducing dehydration and ring closure .
This method, adapted from Gupta et al., yields 2-amino-5-substituted-1,3,4-thiadiazoles in high purity (70–85% yield) .
Functionalization at Position 5
Introducing the biphenylmethyl group requires:
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Alkylation: Reacting 2-amino-1,3,4-thiadiazole with 4-(bromomethyl)biphenyl in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.45 (m, 9H, biphenyl-H), 4.25 (s, 2H, CH₂), 5.80 (s, 2H, NH₂).
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¹³C NMR: δ 168.5 (C-2), 155.3 (C-5), 140.1–125.8 (biphenyl-C), 35.2 (CH₂) .
Mass Spectrometry
X-ray Crystallography
While no crystallographic data exists for this exact compound, analogous structures exhibit:
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Space Group: P2₁/c (monoclinic).
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Unit Cell Parameters: a = 7.455 Å, b = 17.113 Å, c = 12.199 Å, β = 94.68° .
Thiadiazole Derivative | ED₅₀ (mg/kg) | Protective Index |
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5-[(Biphenyl-4-yl)methyl] | 32.1 | 8.2 |
Phenytoin (Reference) | 12.5 | 6.5 |
Table 1: Hypothetical anticonvulsant activity in maximal electroshock (MES) model .
Antimicrobial Properties
Thiadiazoles exhibit broad-spectrum antimicrobial effects. The biphenyl moiety may disrupt microbial membranes via hydrophobic interactions.
Microorganism | MIC (μg/mL) |
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S. aureus | 12.5 |
E. coli | 25.0 |
C. albicans | 50.0 |
Table 2: Projected minimum inhibitory concentrations (MICs) based on structural analogs .
Enzyme Inhibition
Molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2) and DNA gyrase, driven by:
Applications and Future Directions
Drug Development
The compound’s dual hydrophobic/hydrophilic character makes it a candidate for:
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CNS agents: Antiepileptics, antidepressants.
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Anticancer drugs: Topoisomerase inhibitors.
Material Science
Conjugated thiadiazoles serve as organic semiconductors. The biphenyl group could enhance charge carrier mobility in thin-film transistors .
Research Priorities
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